2-Bromo-4-(bromomethyl)phenyl benzoate
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Overview
Description
2-Bromo-4-(bromomethyl)phenyl benzoate is an organic compound with the molecular formula C14H10Br2O2. It is a derivative of benzoic acid and features both bromine and benzoate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)phenyl benzoate typically involves the bromination of 4-(bromomethyl)phenyl benzoate. This process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)phenyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, resulting in different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-Bromo-4-(bromomethyl)phenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)phenyl benzoate involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they are replaced by other groups. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 2-[4-(bromomethyl)phenyl]benzoate
- 4-(Bromomethyl)benzoic acid methyl ester
Uniqueness
2-Bromo-4-(bromomethyl)phenyl benzoate is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds .
Properties
CAS No. |
536974-77-3 |
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Molecular Formula |
C14H10Br2O2 |
Molecular Weight |
370.03 g/mol |
IUPAC Name |
[2-bromo-4-(bromomethyl)phenyl] benzoate |
InChI |
InChI=1S/C14H10Br2O2/c15-9-10-6-7-13(12(16)8-10)18-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
OMUFCLIDZYAKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CBr)Br |
Origin of Product |
United States |
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